molecular formula C14H10FIO B1346876 2-(4-Fluorophenyl)-3'-iodoacetophenone CAS No. 898784-85-5

2-(4-Fluorophenyl)-3'-iodoacetophenone

Cat. No. B1346876
M. Wt: 340.13 g/mol
InChI Key: WVSLRBSSZMLUEY-UHFFFAOYSA-N
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Description

The compound would be described in terms of its molecular structure, including the types and arrangement of its atoms.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and steps involved.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.


Scientific Research Applications

1. Biological Baeyer–Villiger Oxidation of Acetophenones

A study on the biological Baeyer–Villiger oxidation of various fluorinated acetophenones, including 2-(4-Fluorophenyl)-3'-iodoacetophenone, revealed that 19F nuclear magnetic resonance (NMR) is an effective method to evaluate the biological conversion of these compounds into phenyl acetates. These acetates serve as valuable synthons for the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

2. Molecular Structure and Hyperpolarizability Analysis

Research on the structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, synthesized using 4-fluoroacetophenone, showed that the compound has significant hyperpolarizability, indicating its potential in nonlinear optical (NLO) applications. The study provides insights into the molecular structure and electronic properties relevant to fluorinated acetophenones (Najiya et al., 2014).

3. Electrochemical Conversion to 1-(4-Halophenyl)ethanol

An electrochemical method demonstrated the conversion of 4-fluoroacetophenone to 1-(4-fluorophenyl)ethanol, highlighting an efficient approach for synthesizing halophenyl alcohols from acetophenones, which are valuable in various chemical synthesis processes (Ikeda, 1990).

4. Synthesis and Structural Characterization

A novel aromatic ketone containing fluoride, synthesized from 4-fluorophenol and 2,4-difluoroacetophenone, was studied for its structure, confirmed through IR, 1H NMR, and X-ray diffractions. This research contributes to the understanding of fluorinated aromatic ketones' structural properties (Zhai Zhi-we, 2013).

5. Synthesis of 4-Fluorocatechol

The synthesis of 4-fluorocatechol, an important intermediate in pharmaceuticals, from 4-fluoroacetophenone was successfully carried out, demonstrating the utility of this acetophenone derivative in the creation of pharmacologically active compounds (Ling Yong, 2006).

Safety And Hazards

The compound’s safety profile would be assessed, including its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it.


Future Directions

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Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some or all of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask!


properties

IUPAC Name

2-(4-fluorophenyl)-1-(3-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSLRBSSZMLUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642351
Record name 2-(4-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3'-iodoacetophenone

CAS RN

898784-85-5
Record name 2-(4-Fluorophenyl)-1-(3-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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